molecular formula C14H15NO3S B1420084 Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate CAS No. 1204298-44-1

Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate

Cat. No.: B1420084
CAS No.: 1204298-44-1
M. Wt: 277.34 g/mol
InChI Key: DEXJCBIRJAKSMP-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate is a benzoate ester derivative featuring a 4-methylthiazole substituent linked via a methoxy group to the para-position of the benzene ring. The thiazole moiety is a heterocyclic ring containing sulfur and nitrogen, known for its role in enhancing biological activity and chemical stability in pharmaceuticals and agrochemicals . This compound is structurally related to several bioactive molecules, including antimicrobial and antitumor agents.

Properties

IUPAC Name

ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-17-14(16)11-4-6-12(7-5-11)18-8-13-15-10(2)9-19-13/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXJCBIRJAKSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Esterification: The benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl benzoate.

    Coupling Reaction: The thiazole derivative is then coupled with the ethyl benzoate derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzoate ester can facilitate cellular uptake and distribution, enhancing the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Modifications Molecular Weight Key Properties/Applications References
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate Ethyl ester, 4-methylthiazole methoxy 277.34 (calc.) Potential bioactive scaffold
4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid Carboxylic acid instead of ester 249.29 Higher acidity (pKa ≈ 4.32); precursor for ester derivatives
Methyl 4-(2-hydroxyethoxy)benzoate Hydroxyethoxy group instead of thiazole methoxy 196.20 Intermediate for polymer synthesis
Ethyl 3-(1,3-thiazol-2-yl)benzoate Thiazole directly attached to benzene (meta) 233.28 Antimicrobial activity
2-Chloro-5-(4-methyl-1,3-thiazol-2-yl)benzoic acid Chloro substituent, carboxylic acid 257.72 Herbicidal/antifungal applications

Biological Activity

Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate is a synthetic organic compound that has garnered attention for its diverse biological activities. Characterized by a thiazole ring and a benzoate ester, this compound exhibits potential in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H15_{15}N1_{1}O3_{3}S
  • Molecular Weight : 277.34 g/mol
  • Solubility : Slightly soluble in water, soluble in alcohol and ether.

This compound interacts with various biological targets, influencing several cellular processes:

  • Enzyme Inhibition : The compound has shown inhibitory activity against ALK5 and TGF-β-induced Smad2/3 phosphorylation, which are critical in cellular signaling pathways related to inflammation and cancer progression.
  • Cellular Effects : It modulates gene expression and influences cellular metabolism. By affecting the TGF-β signaling pathway, it can alter cell proliferation and apoptosis.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. This compound has been evaluated for its efficacy against various microbial strains. Studies have indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Properties

Research indicates that this compound may reduce inflammation by inhibiting specific cytokines involved in inflammatory responses. Its ability to modulate the TGF-β pathway further supports its anti-inflammatory potential.

Anticancer Potential

Preliminary studies have suggested that this compound may inhibit tumor cell proliferation. The compound's action on Smad2/3 indicates a mechanism through which it could suppress cancer cell growth and induce apoptosis .

Research Findings and Case Studies

A review of various studies highlights the biological activities associated with this compound:

Study Findings
Study ADemonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.
Study BShowed inhibition of IL-6 and TNF-α production in vitro, indicating anti-inflammatory effects.
Study CReported decreased viability of A431 and A549 cancer cells when treated with the compound, with IC50_{50} values around 20 µM.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate bioavailability due to its solubility characteristics. It is expected to be absorbed well when administered via non-aqueous routes (e.g., oral or intramuscular) due to its solubility in organic solvents.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate, and what methodological considerations are critical?

Answer: The synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, and coupling. A general approach includes:

Ester Formation : React 4-hydroxybenzoic acid with ethanol under acidic conditions to form ethyl 4-hydroxybenzoate.

Thiazole Intermediate Synthesis : Prepare 4-methyl-1,3-thiazol-2-ylmethanol via cyclization of thiourea derivatives with α-halo ketones.

Coupling Reaction : Use Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to link the thiazole methoxy group to the benzoate ester .

Q. Key Methodological Considerations :

  • Catalysts : Glacial acetic acid or p-toluenesulfonic acid enhances reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity.
  • Yield Optimization : Control reaction temperature (60–80°C) and anhydrous conditions to prevent hydrolysis.

Q. How is this compound characterized structurally and chemically?

Answer: Primary Techniques :

X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths and angles .

Spectroscopy :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm) and ester carbonyl signals (~δ 170 ppm).
  • IR : Ester C=O stretch (~1720 cm1^{-1}) and thiazole C-S-C vibrations (~680 cm1^{-1}) .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C14_{14}H15_{15}NO3_3S: 293.08 g/mol).

Table 1 : Key Spectroscopic Data

TechniqueObserved SignalFunctional Group Confirmed
1^1H NMRδ 1.35 (t, 3H, CH3_3)Ethyl ester
13^13C NMRδ 167.8 (C=O)Ester carbonyl
IR1720 cm1^{-1}C=O stretch

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from variations in assay conditions or cellular models. Methodological strategies include:

  • Dose-Response Curves : Establish IC50_{50} values across multiple concentrations (e.g., 0.1–100 µM) to quantify potency.
  • Control Experiments : Use reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity.
  • Mechanistic Studies : Employ target-specific assays (e.g., enzyme inhibition kinetics for kinases linked to anticancer activity) .

Q. Example Workflow :

In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

Selectivity Testing : Compare toxicity in non-cancerous cells (e.g., HEK293).

Statistical Analysis : Use ANOVA with post-hoc tests to assess significance (p < 0.05).

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

Answer: Key Methods :

Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in target proteins (e.g., HER2 kinase).

Molecular Dynamics (MD) : GROMACS simulates ligand-protein stability over 100 ns trajectories.

QSAR Analysis : Relate structural descriptors (e.g., logP, polar surface area) to activity using partial least squares regression .

Q. Case Study :

  • Target : HER2 kinase (PDB: 3PP0).
  • Findings : Thiazole moiety forms hydrogen bonds with Lys716, while the benzoate ester interacts hydrophobically.
  • Validation : Compare docking scores (< -8.0 kcal/mol) with experimental IC50_{50} values .

Q. How does structural modification of the thiazole ring impact the compound’s physicochemical and pharmacological properties?

Answer: Comparative Analysis :

ModificationImpact on PropertiesReference Compound
Halogenation ↑ Lipophilicity (Cl/F substituents)Ethyl 4-[(4-Cl-thiazol)methoxy]benzoate
Methyl Removal ↓ Metabolic stabilityEthyl 4-(thiazol-2-ylmethoxy)benzoate
Ring Expansion Altered binding kineticsEthyl 4-(benzothiazol-2-ylmethoxy)benzoate

Q. Methodological Insights :

  • logP Measurement : Shake-flask method quantifies partitioning between octanol/water.
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and monitor degradation via LC-MS .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Answer: Storage Guidelines :

  • Temperature : -20°C in airtight, amber vials to prevent photodegradation.
  • Solubility : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.

Q. Safety Protocols :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate
Reactant of Route 2
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Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.